molecular formula C13H14O3 B13568476 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13568476
M. Wt: 218.25 g/mol
InChI Key: MWESTIBKQSTGNB-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one is a benzofuran-derived ketone characterized by a methoxy group at the 6-position of the benzofuran ring and a 2-methylpropan-1-one (isobutyryl) substituent at the 2-position of the heterocycle. The compound has been listed as a discontinued product by suppliers like CymitQuimica, indicating challenges in commercial availability or synthesis scalability .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(6-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H14O3/c1-8(2)13(14)12-6-9-4-5-10(15-3)7-11(9)16-12/h4-8H,1-3H3

InChI Key

MWESTIBKQSTGNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction forms the benzofuran ring through a cyclization process . The reaction conditions generally include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.

Chemical Reactions Analysis

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one 6-OCH₃ on benzofuran; isobutyryl at C2 C₁₃H₁₄O₃ 218.25* Discontinued; potential intermediate
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 5-Br, 7-CH₃ on benzofuran; isobutyryl at C2 C₁₃H₁₃BrO₂ 281.15 Brominated analog; higher molecular weight
1-(4-Methoxyphenyl)-2-methylpropan-1-one 4-OCH₃ on benzene; isobutyryl at C1 C₁₁H₁₄O₂ 178.23 Liquid; used in organic synthesis
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Morpholine substituent; naphthalene core C₁₈H₂₁NO₃ 299.36 Derived from Naproxen; studied for bioactivity
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran Acetyl and hydroxyl groups on benzofuran; complex substituents C₁₄H₁₆O₄ 256.28 High polarity; potential pharmacological use

*Calculated based on molecular formula.

Physicochemical and Functional Differences

  • Morpholine-containing derivatives (e.g., 2-(6-Methoxynaphthalen-2-yl)-1-morpholinylpropan-1-one) introduce tertiary amine functionality, enhancing solubility in polar solvents and enabling interactions with biological targets .
  • Physical State and Solubility :

    • The target compound’s physical state is unspecified, but analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one exist as liquids, suggesting similar low melting points for the benzofuran derivative .
    • Hydroxyl and acetyl groups in 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran increase polarity, likely improving aqueous solubility compared to the methoxy-substituted target compound .

Research and Application Context

  • Pharmacological Potential: Morpholine derivatives of propan-1-one compounds (e.g., the Naproxen analog) are synthesized for biological evaluation, implying that the target compound or its analogs may be explored for anti-inflammatory or analgesic properties . Brominated benzofurans are often intermediates in drug discovery, leveraging halogen atoms for further functionalization .

Biological Activity

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one is a benzofuran derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology, antimicrobial properties, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse sources, including in vitro and in vivo studies.

Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a ketone functionality, which may influence its biological activity. The structural characteristics play a crucial role in its interaction with biological targets.

Anticancer Activity

Recent research highlights the anticancer potential of benzofuran derivatives, including 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have shown the ability to inhibit the proliferation of various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and caspase activation.

Case Study: Apoptosis Induction

In a study examining the apoptotic effects of benzofuran derivatives on K562 leukemia cells, it was found that compounds significantly increased ROS levels and activated caspases 3 and 7. After 48 hours of exposure, one derivative exhibited a 2.31-fold increase in caspase activity, indicating strong pro-apoptotic effects (Table 1) .

CompoundCaspase 3 Activity IncreaseCaspase 7 Activity Increase
Compound A26%27%
Compound B2.31-fold2.31-fold

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. In vitro studies have shown that several compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study of benzofuran derivatives, one compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against clinical strains .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have been supported by findings showing their ability to inhibit pro-inflammatory cytokines such as IL-6. In experiments involving K562 cells, treatment with these compounds led to a reduction in IL-6 secretion by up to 50%, highlighting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of benzofuran derivatives. Modifications in substituents on the benzofuran core can significantly impact their pharmacological profiles.

Key Findings from SAR Studies

  • Substituent Size : The size and nature of substituents on the benzene ring influence polarity and membrane permeability.
  • Functional Groups : The presence of methoxy or other electron-donating groups enhances biological activity by stabilizing interactions with target proteins.

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